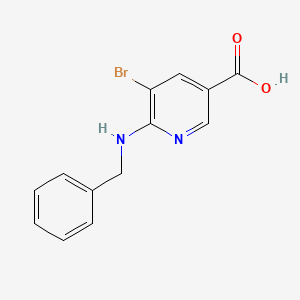

6-Benzylamino-5-bromo-nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11BrN2O2 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

6-(benzylamino)-5-bromopyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-10(13(17)18)8-16-12(11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) |

InChI Key |

RJMGVUFGMIXSGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(=O)O)Br |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Potential

Antimicrobial Activity

While specific studies on the antimicrobial effects of 6-benzylamino-5-bromo-nicotinic acid are sparse, related monomeric alkaloids have shown significant antibacterial and antifungal activities against various pathogens. This positions derivatives like this compound as potential candidates for further investigation in antimicrobial drug development .

Syk Inhibition

Another area of interest is the role of this compound as a Syk (spleen tyrosine kinase) inhibitor. Compounds that inhibit Syk are being explored for their therapeutic benefits in treating various hematological malignancies. The structural characteristics of this compound may allow it to fit within this category, warranting further research into its efficacy as a Syk modulator .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Research | Evaluation of nicotinic acid derivatives | Highlighted significant anticancer activity; suggested mechanisms include modulation of cellular signaling pathways. |

| Nicotinic Receptor Modulation | Effects on α3β2 nAChR | Identified related compounds as positive allosteric modulators affecting CNS behavior; potential implications for anxiety treatment. |

| Syk Inhibition Studies | Investigation into Syk inhibitors | Suggested potential for compounds similar to this compound in treating hematological cancers. |

Q & A

Q. What are the key steps in synthesizing 6-Benzylamino-5-bromo-nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential functionalization of the nicotinic acid scaffold. First, bromination at the 5-position of nicotinic acid can be achieved via electrophilic substitution using bromine in a controlled acidic medium. Next, benzylamine is introduced via nucleophilic substitution or amidation. Acylation with thionyl chloride (to activate the carboxylic acid group) followed by reaction with benzylamine is a common approach, as described for analogous bromonicotinic acid derivatives . Optimization includes temperature control (e.g., 0–5°C during bromination to avoid over-halogenation) and stoichiometric tuning of benzylamine to prevent side reactions. Purification via recrystallization or column chromatography ensures high yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzylamino group (δ ~4.5 ppm for -NH- and aromatic protons) and bromine’s deshielding effect on adjacent carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Infrared (IR) Spectroscopy : Stretching frequencies for carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) groups validate functionalization.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in peak assignments .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates.

- First Aid : If inhaled, move to fresh air and seek medical attention if symptoms persist. For skin contact, wash thoroughly with water and consult a physician .

- Storage : Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data for this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities or isomerism. Strategies include:

- Multi-Technique Validation : Combine NMR, HPLC-MS, and X-ray crystallography to confirm structural integrity. For example, HPLC with UV detection at 254 nm identifies co-eluting impurities, while X-ray resolves stereochemical ambiguities .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled benzylamine to distinguish overlapping signals in NMR.

Q. What is the role of the bromine and benzylamino substituents in modulating the compound’s reactivity and biological activity?

- Methodological Answer :

- Bromine : Enhances electrophilicity at the 5-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for further derivatization). Its electron-withdrawing effect also stabilizes intermediates during synthesis .

- Benzylamino Group : Introduces hydrogen-bonding capability and lipophilicity, which are critical for interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies can optimize bioactivity by modifying the benzyl group’s substituents .

Q. How can computational chemistry aid in optimizing synthetic routes for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent effects, temperature).

- Molecular Dynamics (MD) : Simulates interactions between intermediates and catalysts to improve regioselectivity.

- Retrosynthetic Analysis : Tools like ChemAxon or Schrödinger’s software propose feasible routes by fragmenting the target molecule into commercially available precursors .

Q. What strategies improve regioselectivity during bromination of the nicotinic acid scaffold?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., methyl esters) to direct bromine to the 5-position.

- Catalytic Systems : Employ Lewis acids like FeBr₃ to stabilize transition states and enhance selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the electron-deficient pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.